Cyclobutane-1,3-dicarbaldehyde
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Overview
Description
Cyclobutane-1,3-dicarbaldehyde is an organic compound with the molecular formula C6H8O2 It is a derivative of cyclobutane, a four-membered ring structure, with two aldehyde groups attached at the 1 and 3 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclobutane-1,3-dicarbaldehyde can be synthesized through several methods. One common approach involves the [2+2] cycloaddition reaction of alkenes. For instance, the photodimerization of trans-cinnamic acid can yield cyclobutane derivatives, which can then be further functionalized to produce this compound .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Cyclobutane-1,3-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Grignard reagents (RMgX) in anhydrous conditions.
Major Products
Oxidation: Cyclobutane-1,3-dicarboxylic acid.
Reduction: Cyclobutane-1,3-dimethanol.
Substitution: Various substituted cyclobutane derivatives depending on the nucleophile used.
Scientific Research Applications
Cyclobutane-1,3-dicarbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and polymers. Its unique structure makes it valuable for studying ring strain and reactivity.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into cyclobutane derivatives has shown potential for developing new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of cyclobutane-1,3-dicarbaldehyde involves its reactivity due to the presence of aldehyde groups. These groups can undergo various chemical transformations, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Cyclobutane-1,3-dicarbaldehyde can be compared with other cyclobutane derivatives, such as:
Cyclobutane-1,2-dicarboxylic acid: Similar in structure but with carboxylic acid groups instead of aldehydes.
Cyclobutane-1,3-dicarboxylic acid: Another similar compound with carboxylic acid groups.
Cyclobutane-1,2,3,4-tetracarboxylic acid: A more heavily substituted cyclobutane derivative.
These compounds share the cyclobutane ring structure but differ in the functional groups attached, leading to variations in reactivity and applications .
This compound stands out due to its unique combination of aldehyde groups and the cyclobutane ring, making it a valuable compound for various chemical and industrial applications.
Properties
CAS No. |
77614-66-5 |
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Molecular Formula |
C6H8O2 |
Molecular Weight |
112.13 g/mol |
IUPAC Name |
cyclobutane-1,3-dicarbaldehyde |
InChI |
InChI=1S/C6H8O2/c7-3-5-1-6(2-5)4-8/h3-6H,1-2H2 |
InChI Key |
FDKPKAMUQMKUOA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1C=O)C=O |
Origin of Product |
United States |
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